Direct C-2 Attachment vs. Methylene-Bridged Linker: Impact on Antiproliferative Potency in Tubulin-Modulating Assays
In a panel of benzimidazole-piperazine derivatives with direct C-2 attachment to the piperazine ring, compound 7c (a representative of the same direct-linkage series as CAS 1208538-80-0) achieved 92.7% reduction in Trichinella spiralis parasite activity at 100 µg/mL after 48 h and an antiproliferative IC50 of 4.3 ± 0.11 µg/mL (≈0.013 µM) against MCF-7 breast cancer cells [1]. In contrast, methylene-bridged benzimidazole-piperazine analogs from the same study showed higher IC50 values, typically exceeding 10 µg/mL in MCF-7 and U-87 MG glioblastoma lines [1]. The direct C–N linkage restricts rotational freedom, enforcing a planar conformation that enhances tubulin binding-pocket penetration, as confirmed by induced-fit docking and molecular dynamics simulations, whereas the flexible methylene spacer permits conformational sampling that reduces average binding-site complementarity [1]. Note: Data are class-level inference; direct head-to-head data for CAS 1208538-80-0 versus its specific methylene analog (CAS 1207018-30-1) are not available in the peer-reviewed literature.
| Evidence Dimension | In vitro antiproliferative potency against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.3 ± 0.11 µg/mL (≈0.013 µM) for a direct C-2-linked analog (compound 7c) |
| Comparator Or Baseline | Methylene-bridged benzimidazole-piperazine analogs: IC50 typically >10 µg/mL in MCF-7 and U-87 MG cells |
| Quantified Difference | ~57% lower IC50 for the direct C-2-linked scaffold compared to the methylene-bridged scaffold (estimated from study data) |
| Conditions | MCF-7 breast cancer cell line; 48 h incubation; MTT-based viability assay; albendazole used as reference control |
Why This Matters
For tubulin-targeted anticancer screening, the direct C-2 linkage scaffold (as in CAS 1208538-80-0) is expected to provide markedly superior antiproliferative potency relative to methylene-bridged analogs, directly influencing hit-to-lead prioritization.
- [1] Anichina K, Mavrova A, Vuchev D, et al. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Pharmaceuticals (Basel). 2023;16(11):1518. doi:10.3390/ph16111518. View Source
